molecular formula C16H19NO2S B3017927 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide CAS No. 1219913-60-6

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide

Cat. No.: B3017927
CAS No.: 1219913-60-6
M. Wt: 289.39
InChI Key: PLLZBZBRCOPOAT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is a benzamide derivative characterized by a 2-ethylsulfanyl substitution on the benzoyl moiety and a 1-(furan-2-yl)propan-2-yl group attached to the amide nitrogen. This compound combines a thioether group (ethylsulfanyl) with a heteroaromatic furan ring, which may confer unique physicochemical and biological properties. Such structural features are often leveraged in drug design for targeting enzymes or receptors sensitive to aromatic and hydrophobic interactions .

Properties

IUPAC Name

2-ethylsulfanyl-N-[1-(furan-2-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-20-15-9-5-4-8-14(15)16(18)17-12(2)11-13-7-6-10-19-13/h4-10,12H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZBZBRCOPOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like bromine or nitronium ions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated or nitrated benzamides

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide would depend on its specific application:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
This compound 2-ethylsulfanyl (C₂H₅S), N-(1-(furan-2-yl)propan-2-yl) ~317.4 (estimated) Combines thioether and furan; moderate lipophilicity (logP ~3.2, predicted)
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide 2-acetyl-4,5-dimethoxyphenyl on N-propan-2-yl ~371.4 Electron-rich aromatic system; in silico-predicted spasmolytic activity
N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]benzamide derivatives Varied alkoxy (methoxy, ethoxy, propoxy) on para-phenyl 380–430 Stereospecific hydroxyl group; enhanced solubility due to polar substituents
2-(N-Allylsulfamoyl)-N-propylbenzamide 2-sulfamoyl (SO₂NH₂), N-propyl ~282.3 Sulfonamide group; strong hydrogen-bonding capacity; DFT-optimized geometry
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide derivatives Halogenated (Br, Cl, F) and trifluoromethyl groups 450–500 High electronegativity; potential agrochemical applications

Computational and Experimental Data

  • DFT Studies : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. Similar methods could predict the target compound’s electronic profile .
  • Crystallography : Halogenated benzamides () often form stable crystals due to halogen bonding, whereas furan-containing derivatives may rely on π-π stacking .

Biological Activity

The compound 2-(ethylsulfanyl)-N-[1-(furan-2-yl)propan-2-yl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17N1O1S1\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{1}\text{S}_{1}

This structure includes an ethylthio group, a furan ring, and a benzamide moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, a study on benzamide derivatives revealed that modifications at the furan position could enhance cytotoxic effects against various cancer cell lines. The anticancer activity is often assessed using the MTT assay to determine cell viability.

CompoundCell LineIC50 (µM)
Benzamide Derivative AMDA-MB-2315.0
Benzamide Derivative BHeLa3.5
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is still to be determined.

Anti-inflammatory Activity

Compounds similar to this compound have shown promising anti-inflammatory effects. For example, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. In vitro studies demonstrated that certain derivatives significantly reduced prostaglandin E2 levels, indicating potential use in treating inflammatory conditions.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in inflammation and cancer progression. The benzamide moiety is known to interact with protein targets through hydrogen bonding and hydrophobic interactions, potentially leading to altered signaling pathways in cancer cells.

Case Studies

Case Study 1: Anticancer Activity
A recent investigation into a series of furan-containing benzamides demonstrated that substituents at the furan ring could modulate anticancer activity. The study reported that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines compared to their electron-donating counterparts.

Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory agents, researchers synthesized a library of benzamide derivatives, including those with furan rings. These compounds were tested in vivo for their effects on carrageenan-induced paw edema in rats. The results indicated significant reductions in edema, supporting the potential therapeutic application of these compounds in inflammatory diseases.

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